Cinnatriacetin B

Content Navigation

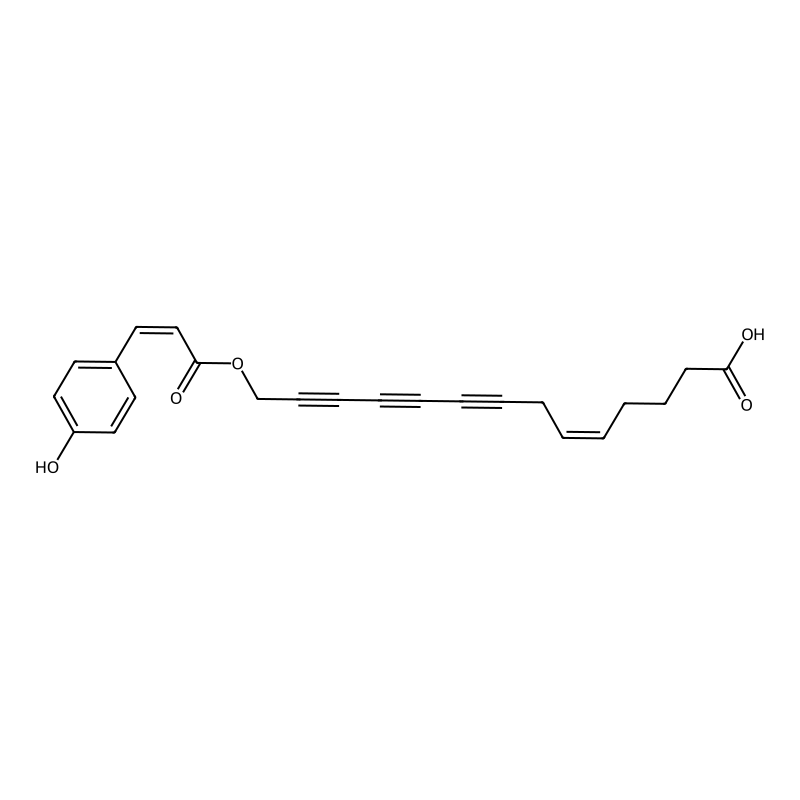

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

isolated from fistulina

Cinnatriacetin B mass spectrometry analysis

What is Known About Cinnatriacetin B

The table below summarizes the key information identified for this compound:

| Property | Description |

|---|---|

| Identity | A novel antibacterial triacetylene derivative [1]. |

| Source | Isolated from the fruiting bodies of the mushroom Fistulina hepatica [1]. |

| Discovery Context | Discovered alongside its analogue, Cinnatriacetin A [1]. |

| Reported Bioactivity | Antibacterial properties [1]. |

| Available Data | The scientific abstract confirms its existence and core bioactivity, but no quantitative data, spectral information, or detailed experimental protocols were provided in the accessible record [1]. |

A Framework for Mass Spectrometry Analysis

Although a specific protocol for this compound is not available, you can develop a robust analytical workflow based on established practices in the field for similar natural products. The following diagram outlines the key stages of this process.

The general workflow for LC-MS/MS-based analysis of natural products.

Here is a detailed breakdown of the methodology implied by the search results and standard practice:

Sample Preparation and Metabolite Extraction: The source paper indicates that this compound was isolated from the fruiting bodies of Fistulina hepatica [1]. A typical preparation would involve homogenizing the fungal material in a suitable solvent system. Common practice in untargeted metabolomics involves using a mixture like methanol:water:chloroform to extract a broad range of metabolites, followed by centrifugation and concentration of the supernatant [2] [3].

Liquid Chromatography (LC) Separation: Prior to mass spectrometry, compounds are separated using Liquid Chromatography. A C18 reverse-phase column is a standard choice. The mobile phase typically consists of water (with a modifier like 0.1% formic acid) and an organic solvent like acetonitrile or methanol, run with a gradient to elute compounds of different polarities [3] [4].

Mass Spectrometry (MS) Acquisition: For the identification of an unknown compound like this compound, high-resolution mass spectrometry (HRMS) is essential.

- Accurate Mass Measurement: Use an instrument like a Q-TOF (Quadrupole Time-of-Flight) to determine the exact mass of the protonated ([M+H]+) or deprotonated ([M-H]-) molecule. This data is critical for determining the elemental composition [4].

- MS/MS Fragmentation: The precursor ion should be fragmented, and its product ion spectrum (MS/MS) acquired. This fragmentation pattern serves as a unique fingerprint, revealing structural information about the compound [4].

Data Processing and Identification: This is the most critical phase for discovery.

- Use specialized software (e.g., Progenesis QI, XCMS) to process the raw data. This includes detecting chromatographic peaks, aligning features across samples, and performing statistical analyses to identify significant ions [3] [4].

- The putative identification of this compound would be based on:

- Precursor Mass: Using its exact mass to calculate possible elemental formulas.

- Fragmentation Pattern: Interpreting the MS/MS spectrum for characteristic fragments of triacetylene derivatives.

- Database Matching: Comparing the acquired MS/MS spectrum against public (e.g., GNPS) or commercial spectral libraries, although a match is unlikely for a novel compound [4].

Key Analytical Considerations

For a rigorous analysis, your study design should also incorporate several best practices to ensure data quality and reproducibility [5]:

- Experimental Design: Include a sufficient number of biological replicates and use quality control (QC) samples, such as a pool of all extracts, which are analyzed repeatedly throughout the batch to monitor instrument stability.

- Blinding and Randomization: To avoid bias, sample analysis order should be randomized, and the operator should be blinded to sample groups during data acquisition and initial processing.

- Data Validation: Any putative identification, especially for a novel compound, requires further validation. This could involve comparison with a chemically synthesized standard or isolation of the compound followed by nuclear magnetic resonance (NMR) spectroscopy for definitive structural elucidation.

References

- 1. Cinnatriacetins A and B, New Antibacterial Triacetylene ... [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative Metabolomic Profiling of Compatible and ... [pmc.ncbi.nlm.nih.gov]

- 3. Metabolomic Analysis, Combined with Enzymatic and ... [mdpi.com]

- 4. Effective data visualization strategies in untargeted ... [pmc.ncbi.nlm.nih.gov]

- 5. Tutorial: best practices and considerations for mass ... [nature.com]

Cinnatriacetin B literature review and research gaps

Available Data on Cinnatriacetin B

The table below summarizes the key information identified in the search results.

| Aspect | Details |

|---|---|

| Compound Name | This compound [1] |

| Source Organism | The fungus Fistulina hepatica (beefsteak fungus) [1] |

| Class / Structure | Triacetylene derivative [2] |

| Reported Activity | Antibacterial activity, specifically against Gram-positive bacteria [1]. The original 1999 paper also identifies it as a "new antibacterial triacetylene derivative" [2]. |

| Current Research Status | Information is very limited. One commercial database lists it as a research compound, indicating it is not yet well-studied [1]. |

Potential Research Gaps

Based on the scarcity of information, the research gaps for this compound are substantial. The following table outlines major areas where knowledge is lacking.

| Research Area | Specific Gaps and Unanswered Questions |

|---|---|

| Chemical & Physical Properties | Full spectroscopic data, solubility, stability, and synthetic route are not publicly detailed. |

| Mechanism of Action | The specific molecular target and antibacterial mechanism against Gram-positive bacteria are unknown. |

| Efficacy & Safety | Data on potency (MIC values), spectrum of activity, cytotoxicity, and in vivo efficacy are missing. |

| Biosynthesis | The genetic and enzymatic pathway in the host fungus has not been elucidated. |

Research Methodology and Future Directions

Given the gaps, a typical research workflow for characterizing a natural product like this compound would be a logical starting point. The diagram below outlines this potential process.

Following this workflow, the initial steps would involve re-isolating the compound from the fungal source. Standard techniques for extraction (using organic solvents) and isolation (using chromatography) would be employed [3]. The structure would be confirmed using modern spectroscopic methods, which are more advanced than those available when the compound was first discovered.

Subsequent research would then focus on the detailed experiments needed to fill the knowledge gaps, including:

- Mechanism of Action Studies: Experiments to identify the bacterial target, such as cell membrane integrity assays, protein binding studies, and genetic approaches (e.g., generating resistant mutants and sequencing their genomes) [4].

- Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to determine which parts of its molecular structure are critical for its antibacterial activity. This can help improve its potency and reduce potential toxicity [5].

- In-vivo Efficacy and Toxicology: Testing the compound in animal models of bacterial infection to assess its effectiveness and safety in a whole organism, a critical step before any human drug development can begin.

References

- 1. CAS No. 244277-15-4 [medchemexpress.com]

- 2. A and Cinnatriacetins , new antibacterial triacetylene derivatives... B [pubmed.ncbi.nlm.nih.gov]

- 3. The Conservation and Study of Macromycetes in the Komarov ... [pmc.ncbi.nlm.nih.gov]

- 4. Bacterial | Inhibitors [medchemexpress.com]

- 5. Biodegradable Polyethylene Glycol Based Water-Insoluble ... [patents.google.com]

extraction and isolation of Cinnatriacetin B from mushrooms

Chemical and Biological Profile of Cinnatriacetin B

The following table summarizes the core information available about this compound from recent research:

| Aspect | Details |

|---|---|

| Source Organism | Polypore fungus Fistulina hepatica (Beefsteak fungus) [1] [2] |

| Chemical Class | Polyacetylene (specifically, a polyacetylenic fatty acid derivative) [1] [2] |

| Status | A "new" compound, one of four recently isolated and identified [1] [2] |

| Reported Activity | Antibacterial activity against ESKAPE bacterial pathogens (specific MIC values not provided for this compound) [1] |

Note on Activity: The 2023 study identified this compound as one of five compounds tested. While the most active compounds against ESKAPE pathogens were Cinnatriacetin C (3) and Ethylcinnatriacetin A (4), the activity data for this compound itself was not detailed in the available abstract [1].

Proposed Workflow for Extraction and Isolation

The diagram below outlines a generalized protocol for the extraction and isolation of polyacetylene compounds like this compound from mushroom material, based on standard practices in natural product chemistry.

Detailed Methodologies for Key Experiments

For researchers aiming to isolate this compound, here are more detailed methodologies for the critical phases outlined in the workflow.

Fungal Material and Identification

- Source: Collect fresh, voucher specimen-documented fruiting bodies of Fistulina hepatica [1] [2].

- Authentication: Identity should be confirmed by a mycologist. A voucher specimen is deposited in a public herbarium for future reference.

- Culturing: As an alternative to wild collection, the fungus can be obtained from a Biological Resource Center. The Komarov Botanical Institute Basidiomycetes Culture Collection (LE-BIN), for example, maintains strains of various fungi for scientific purposes [3]. For cultivation, common media like Malt Extract Agar (MEA) or Potato Dextrose Agar (PDA) can be used [3].

Extraction and Isolation Protocol

While the exact parameters for this compound are not public, the following steps are standard for isolating fungal polyacetylenes and are confirmed by the literature [1] [2].

Extraction:

- Air-dry and pulverize the fungal fruiting bodies into a fine powder.

- Exhaustively extract the powdered material with a suitable solvent (e.g., methanol or ethyl acetate) at room temperature using maceration or sonication.

- Filter the extract and concentrate the combined filtrates under reduced pressure using a rotary evaporator to obtain a crude gum or solid.

Fractionation and Purification:

- Subject the crude extract to open-column chromatography over a normal-phase stationary phase like silica gel.

- Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g., hexane to ethyl acetate to methanol) to separate compounds based on their polarity.

- Monitor fractions using Thin-Layer Chromatography (TLC). The 2023 study suggests that this compound and related compounds were isolated and thus can be tracked.

- Combine fractions with similar TLC profiles and further purify them using repeated chromatographic techniques. The final purification step likely employs preparative or semi-preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Structure Elucidation Techniques

The structure of this compound was determined using a suite of spectroscopic methods, which are the standard for natural product chemistry [1] [2].

| Technique | Role in Structure Elucidation |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Essential. 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the planar structure, including connectivity of atoms and the geometry of double bonds (Z/E configuration). |

| High-Resolution Mass Spectrometry (HR-ESIMS) | Provides the exact molecular mass and formula, confirming the elemental composition of the molecule. |

| Ultraviolet-Visible Spectroscopy (UV) | Used to characterize chromophores in the molecule, such as the conjugated polyyne and enoate systems, by analyzing absorption spectra [4]. |

Critical Parameters and Future Research Directions

The path to reliably isolating and studying this compound involves several critical steps and open questions.

- Stability Considerations: Polyacetylene compounds are often unstable when exposed to light, heat, or air. It is crucial to perform extraction and purification steps in the dark, at low temperatures when possible, and under an inert atmosphere to prevent decomposition.

- Analytical Gaps: The available literature confirms the isolation and structure of this compound but does not provide quantitative data such as specific extraction yields, retention times (Rf or HPLC), or detailed solvent systems used in chromatography. Future work should focus on publishing these analytical parameters.

- Activity Validation: The specific antibacterial efficacy (MIC values) of this compound against individual ESKAPE pathogens remains unreported. Subsequent studies should include a detailed biological evaluation to assess its potential as a lead compound.

References

Application Note: A Framework for RP-HPLC Method Development and Validation for Novel Compound Quantification

Introduction

The development of a robust, precise, and accurate analytical method is a critical component of pharmaceutical development, ensuring the identity, purity, potency, and stability of a drug substance or product [1] [2]. This document outlines a systematic approach, in accordance with ICH guidelines, for the development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. While the model compound used in this framework is Cinnarizine [3], the principles and workflows described are universally applicable and can be tailored for the quantification of novel compounds such as Cinnatriacetin B, pending further characterization of its physicochemical properties.

The following diagram illustrates the overarching experimental workflow for the method development and validation life cycle.

Experimental Design and Workflow

2.1 Initial Method Scouting and Forced Degradation Method development begins with understanding the stability and analytical behavior of the compound under various stress conditions [1].

- Objective: To develop a stability-indicating method that can accurately quantify the active ingredient and resolve it from its degradation products.

- Sample Preparation: A standard stock solution of the compound (e.g., 1000 µg/mL) is prepared in a suitable diluent (often the mobile phase). This is further diluted to working concentrations for analysis [3].

- Forced Degradation Studies: The drug substance is subjected to stress conditions as per ICH guidelines Q1A(R2) [3] [4]. The table below outlines standard protocols.

Table 1: Standard Protocols for Forced Degradation Studies

| Stress Condition | Protocol Example | Typical Degradation | Key Degradation Enzyme/Pathway (for biological systems) |

|---|---|---|---|

| Acidic Hydrolysis | Reflux with 0.1 N HCl for 30 min at elevated temperature [3]. | Significant degradation may occur for acid-labile compounds [4]. | N/A |

| Basic Hydrolysis | Reflux with 0.1 N NaOH for 30 min at elevated temperature [3]. | Often induces maximum degradation [3]. | N/A |

| Oxidative Degradation | Treat with 3% v/v H₂O₂ and keep at room temperature for 6 hours [3]. | Can cause significant degradation [3]. | Lipoxygenase (LOX), Polyphenol Oxidase (PPO) [5] [6] |

| Thermal Degradation | Expose solid drug substance to 80°C for 150 min in a forced-air oven [3]. | Stable compounds may show minimal degradation [4]. | N/A |

| Photolytic Degradation | Expose solid drug substance to UV/Visible light as per ICH Q1B [3]. | Varies by compound photosensitivity. | N/A |

The following diagram maps the potential degradation pathways and their interplay with enzymatic processes, particularly relevant for compounds derived from biological sources.

2.2 Systematic Optimization using Analytical Quality by Design (AQbD) A Quality by Design (QbD) approach moves method development from a one-factor-at-a-time (OFAT) process to a systematic, science-based framework, ensuring robustness [7].

- Step 1: Define Analytical Target Profile (ATP): The ATP is a pre-defined objective for the method. For this compound quantification, it could be: "A specific RP-HPLC method to quantify this compound in the range of 10-100 µg/mL with a precision of %RSD < 2.0 and able to resolve all known degradants."

- Step 2: Identify Critical Method Parameters (CMPs) and Critical Analytical Attributes (CAAs):

- CMPs (Input Variables): These are the method parameters that can be varied and may impact performance. Examples include:

- CAAs (Output Responses): These are the measurable indicators of method performance. Examples include:

Y1: Retention Time (Rt)Y2: Peak AreaY3: USP Plate Count (Efficiency) [7]Y4: Resolution (Rs) from nearest degradant

- Step 3: Experimental Design and Data Analysis: A Design of Experiments (DoE) approach, such as a Box-Behnken Design (BBD), is used to efficiently explore the relationship between CMPs and CAAs with a minimal number of experimental runs [7]. The model generates a mathematical relationship and contour plots to visualize the "Design Space"—the combination of CMPs where the CAAs meet the desired criteria.

Table 2: Example of a Box-Behnken Design (BBD) Matrix and Potential Responses

| Experimental Run | X1: Organic % (v/v) | X2: Flow Rate (mL/min) | X3: Injection Volume (µL) | Y1: Peak Area (cm²) | Y2: Retention Time (min) | Y3: USP Plate Count |

|---|

| 1 | 30 (-1) | 1.5 (+1) | 20 (0) | 107,458 | 5.873 | 1,544 | [7] | 2 | 50 (0) | 1.5 (+1) | 10 (-1) | 98,428 | 2.502 | 2,605 | [7] | 3 | 50 (0) | 1.0 (0) | 20 (0) | 236,574 | 4.124 | 3,653 | [7] | 4 | 70 (+1) | 1.0 (0) | 10 (-1) | 83,937 | 1.046 | 17,036 | [7] | ... | ... | ... | ... | ... | ... | ... |

Detailed Analytical Protocols

3.1 Proposed Chromatographic Conditions (Optimized Example) Based on the QbD optimization for a model compound, the following conditions can serve as a starting point for this compound [3] [7]:

- Column: C18 (e.g., 250 mm × 4.6 mm, 5 µm) [3]

- Mobile Phase: Methanol and 0.1% v/v orthophosphoric acid (pH 2.5) in a ratio determined by DoE (e.g., 95:05 v/v) [3]. Note: Acetonitrile can be evaluated as an alternative organic modifier.

- Flow Rate: As determined by DoE (e.g., 0.5 - 1.5 mL/min) [3] [7]

- Detection: UV-Vis/PDA at λmax (to be determined for this compound)

- Injection Volume: As determined by DoE (e.g., 10 - 30 µL) [7]

- Column Temperature: Ambient or controlled (e.g., 30°C)

3.2 Sample Preparation Protocol

- Standard Stock Solution: Accurately weigh and transfer 10 mg of this compound working standard into a 10 mL volumetric flask. Add about 7 mL of diluent (mobile phase), sonicate to dissolve, and make up to volume with the diluent to obtain a 1000 µg/mL stock solution [3].

- Working Standard Solutions: Pipette appropriate volumes of the stock solution and dilute with diluent to prepare standards for the calibration curve (e.g., 2–14 µg/mL) [3].

- Test Sample Preparation: For a tablet formulation, accurately weigh and powder not less than 10 tablets. Transfer an amount of powder equivalent to about 10 mg of this compound into a volumetric flask, add diluent, sonicate for ~15-30 minutes, and dilute to volume. Filter through a 0.45 µm membrane filter before injection [3].

3.3 Method Validation Protocol The optimized method must be validated as per ICH Q2(R1) guidelines [3] [1] [2]. The table below summarizes the key validation parameters and typical acceptance criteria.

Table 3: Method Validation Parameters and Acceptance Criteria

| Validation Parameter | Experimental Protocol | Acceptance Criteria (Example) |

|---|---|---|

| Specificity | Chromatogram of blank, placebo, standard, and forced degradation samples. Assess peak purity using PDA or MS. | No interference at the analyte retention time. Peak purity > 99.0%. |

| Linearity | Analyze a minimum of 5 concentrations (e.g., 50-150% of test concentration). Plot peak area vs. concentration. | Correlation coefficient (R²) > 0.999. [3] |

| Accuracy (Recovery) | Spike placebo with analyte at 3 levels (e.g., 50%, 100%, 150%) in triplicate. Calculate % recovery. | Mean recovery between 98.0% - 102.0%. [7] |

| Precision | ||

| ➤ Repeatability | Analyze 6 independent samples at 100% concentration by the same analyst on the same day. | %RSD < 2.0%. [3] |

| ➤ Intermediate Precision | Repeat the precision study on a different day, with a different analyst and/or instrument. | Overall %RSD < 2.0%. |

| Range | Established from linearity and accuracy data. | The interval between the upper and lower levels of analyte for which linearity, accuracy, and precision are demonstrated. |

| LOD / LOQ | Based on signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ, or from standard deviation of the response and slope. | LOD: S/N ≈ 3. LOQ: S/N ≈ 10. [3] [1] |

| Robustness | Deliberately introduce small changes in CMPs (e.g., flow rate ±0.1 mL/min, temperature ±2°C, organic phase ±2%) using a DoE approach. | System suitability criteria are met in all variations. Retention time RSD < 2%. [1] |

Data Analysis and System Suitability

Before any analytical run, system suitability tests are performed to ensure the system is operating correctly [1].

- Criteria: A standard solution is injected in replicate (n=5 or 6). The analysis is accepted if:

- Retention Time: Consistent and within expected range.

- Theoretical Plates (N): > 2000, indicating column efficiency [7].

- Tailing Factor (T): < 2.0, indicating peak symmetry.

- Precision: %RSD of peak areas from replicate injections < 2.0% [3].

- Resolution (Rs): > 2.0 between the analyte and the closest eluting peak.

References

- 1. And... | Agno Pharmaceuticals Analytical Method Development [agnopharma.com]

- 2. An Introduction to Analytical and... - Sofpromed Method Development [sofpromed.com]

- 3. A validated RP-HPLC method for the estimation of Cinnarizine ... [fjps.springeropen.com]

- 4. A Study of Cinnarizine–β-Cyclodextrins Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolomic Analysis, Combined with Enzymatic and ... - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolomic Analysis, Combined with Enzymatic and ... [mdpi.com]

- 7. Analytical Quality by Design Based Systematic ... [pmc.ncbi.nlm.nih.gov]

A Proposed Workflow for HPLC Method Development

For researchers aiming to develop an HPLC method for a new compound like Cinnatriacetin B, a systematic, quality-by-design (QbD) approach is recommended. The following workflow outlines the key stages, from initial analysis to final validation [1].

Detailed Protocol

1. Compound Characterization and Goal Definition

- Analyze the Molecule: Determine the molecular structure, polarity, ionization potential (pKa), and solubility of this compound. Critically, establish if the molecule is chiral (contains stereogenic centers). If it is, a chiral separation strategy must be employed from the outset [2].

- Define Method Purpose: Clarify the goal—is it for analytical quantification, preparative isolation, or impurity profiling? This influences the choice of column dimensions, flow rates, and detection parameters.

2. Selection of Initial Conditions

- Column Selection:

- For achiral separation, start with a common C18 column (e.g., 150-250 mm x 4.6 mm, 5 µm) [1] [3].

- For chiral separation, you must select a Chiral Stationary Phase (CSP). Common CSPs include those based on cellulose or amylose derivatives (e.g., Chiralpak IB-3) [4]. Selection is based on the molecule's structure and potential for three-point interactions with the CSP [2] [5].

- Mobile Phase:

- For reversed-phase (achiral or chiral), a mixture of water and acetonitrile or methanol is standard. The use of buffers like Tetrabutyl Ammonium Hydrogen Sulphate (TBSH) or acids like phosphoric acid can help control pH and improve peak shape [1] [6].

- For normal-phase (often used for chiral separations), mixtures of hexane with alcohols like ethanol or isopropanol are common [4].

- Detection: A Photo Diode Array (PDA) or UV-Vis detector is standard. Select the detection wavelength (λmax) based on the compound's UV spectrum (e.g., 223 nm was used for cinacalcet) [1].

3. Screening and Systematic Optimization

- Design of Experiments (DoE): Instead of a one-factor-at-a-time approach, use a statistical DoE like a Box-Behnken Design to efficiently optimize multiple factors simultaneously [1].

- Critical Method Parameters (CMPs): These are the factors you will vary. Typical ones include:

- A: Organic phase composition (% v/v)

- B: Flow rate (mL/min)

- C: Injection volume (µL)

- Critical Analytical Attributes (CAAs): These are the responses you measure to evaluate method performance. The goal is to find CMP settings that produce desirable CAAs.

- Y1: Peak Area (for sensitivity)

- Y2: Retention Time (for analysis speed and reproducibility)

- Y3: USP Plate Count (for column efficiency)

An example of an experimental design matrix is shown below [1].

Table 1: Example Box-Behnken Design Matrix for HPLC Optimization

| Experimental Run | Organic Phase (%) | Flow Rate (mL/min) | Injection Volume (µL) | Peak Area (cm²) | Retention Time (min) | USP Plate Count |

|---|---|---|---|---|---|---|

| 1 | 30 | 1.5 | 20 | 107,458 | 5.87 | 1,544 |

| 2 | 50 | 1.5 | 10 | 98,428 | 2.50 | 2,605 |

| 3 | 50 | 1.0 | 20 | 236,574 | 4.12 | 3,653 |

| 4 | 30 | 1.0 | 30 | 162,902 | 5.11 | 12,840 |

| 5 | 50 | 0.5 | 10 | 509,141 | 3.96 | 13,918 |

4. Method Validation Once optimized, the method must be validated according to regulatory guidelines (e.g., ICH) to ensure it is fit for purpose. Key validation parameters include [1]:

- Specificity: Ability to measure the analyte accurately in the presence of impurities.

- Linearity: The calibration curve should be linear over the intended range (e.g., 100-100,000 ng/mL with R² > 0.999).

- Accuracy: Reported as % recovery (e.g., 95-102%).

- Precision: Both intra-day (repeatability) and inter-day (reproducibility) with low standard deviation.

- Limit of Detection (LOD) & Quantification (LOQ): Based on signal-to-noise ratio.

Advanced Considerations

- Chiral Separations: If this compound is chiral, remember that enantiomers can have vastly different pharmacological activities, making their separation crucial in drug development [2] [5]. The choice of CSP is the most critical step.

- Mass Spectrometry Detection: For enhanced sensitivity and specificity, especially in complex matrices like plasma, coupling HPLC to a Mass Spectrometer (LC-MS) is highly recommended. This allows for definitive peak identification and accurate quantification at low concentrations [3].

- Retention Time Prediction: For methods analyzing multiple components, techniques like Linear Calibration using Two Reference Substances (LCTRS) can help predict retention times, reducing the need for extensive reference standards [7].

References

- 1. Analytical Quality by Design Based Systematic ... [pmc.ncbi.nlm.nih.gov]

- 2. A Strategy for Developing HPLC Methods for Chiral Drugs [chromatographyonline.com]

- 3. Gradient elution liquid chromatography mass spectrometry ... [pubmed.ncbi.nlm.nih.gov]

- 4. Development and Validation of Chiral HPLC Method for the ... [semanticscholar.org]

- 5. Emerging Developments in Separation Techniques and ... [pmc.ncbi.nlm.nih.gov]

- 6. HPLC Separation of Cinnamic Acid, Salicylic ... [sielc.com]

- 7. A simple method for HPLC retention time prediction [cmjournal.biomedcentral.com]

Comprehensive Application Notes and Protocols: Solubility Enhancement of Cinnatriacetin B for Pharmaceutical Development

Introduction to Solubility Challenges of Cinnatriacetin B

This compound represents a challenging chemical entity from a pharmaceutical development perspective due to its inherently poor aqueous solubility, which significantly limits its bioavailability and therapeutic potential. While specific solubility data for this compound is limited in the published literature, its structural characteristics suggest it falls under Biopharmaceutics Classification System (BCS) Class II or IV, comprising compounds with low solubility and variable permeability. Approximately 40% of new chemical entities (NCEs) discovered by the pharmaceutical sector exhibit poor aqueous solubility or lipophilicity, leading to various challenges including low oral bioavailability, significant inter-individual variability, and issues with dose proportionality [1].

The solubility limitations of such compounds present formidable barriers to their clinical application, as a drug must be in solution to be absorbed across the gastrointestinal mucosa and reach systemic circulation. For BCS Class II drugs (low solubility, high permeability), the dissolution rate represents the critical limiting factor in absorption, making solubility enhancement a crucial aspect of formulation development [2]. Without effective strategies to improve solubility, even the most potent therapeutic agents will fail to demonstrate adequate clinical efficacy in vivo, despite promising in vitro pharmacological activity.

Solubility Enhancement Strategies Overview

Strategic Approaches to Solubility Enhancement

The solubility enhancement of challenging compounds like this compound can be addressed through two primary strategic approaches: structural modification of the drug molecule itself or the use of advanced formulation technologies to improve dissolution characteristics without altering the chemical structure. Structural modification techniques include the addition of charged and polar groups, manipulation of crystal lattice stability, disruption of intramolecular hydrogen bonding, and reduction of aromaticity [3]. These approaches require comprehensive understanding of the structure-solubility relationship and may involve synthetic chemistry expertise.

The formulation-based approaches encompass a wide array of technologies including cyclodextrin complexation, nanoemulsification, solid dispersion, micronization, lipid-based systems, and hydrogel microparticles [4] [5] [2]. These methods generally aim to increase the surface area available for dissolution, improve wettability, create amorphous forms with higher energy states, or maintain the drug in a solubilized state through interactions with carrier materials. The selection of an appropriate strategy depends on multiple factors including the physicochemical properties of the drug, stability considerations, intended dosage form, manufacturing feasibility, and economic factors.

Comparative Analysis of Solubility Enhancement Techniques

Table 1: Comprehensive Comparison of Solubility Enhancement Techniques for Poorly Soluble Compounds

| Technique | Mechanism of Action | Enhancement Efficiency | Key Advantages | Limitations |

|---|---|---|---|---|

| Cyclodextrin Complexation | Formation of inclusion complexes through host-guest interactions | 31.45-fold increase for myricetin with HP-β-CD [6] | Protection of drug from degradation, improved stability | Potential toxicity at high doses, limited loading capacity |

| Nanoemulsification | Spontaneous formation of oil-in-water droplets (20-200 nm) | Not quantified for this compound; >90% dissolution for curcumin [5] | Ease of preparation, scalability, protection of sensitive compounds | Stability challenges, requires specific excipient combinations |

| Solid Dispersion | Drug dispersion in hydrophilic polymer matrix | 94% dissolution for curcumin with PVP [5] | Significant amorphous content, improved wettability | Potential for recrystallization, stability concerns |

| Hydrogel Microparticles | 3D polymeric networks that imbibe large quantities of water | 10.66-fold solubility increase for rosuvastatin [4] | High swelling capacity, biocompatibility, controlled release | Complex manufacturing, potential burst release |

| Micronization | Particle size reduction increases surface area | 75-88% dissolution efficiency for curcumin [5] | Simple technology, well-established | Limited enhancement for highly insoluble compounds |

| Lipid-Based Systems | Solubilization in lipid matrices, enhanced lymphatic transport | Varies with formulation; 89-92% release for optimized systems [4] | Enhanced absorption for lipophilic drugs, reduced food effects | Compatibility issues, stability challenges |

Protocol 1: Cyclodextrin Inclusion Complexation

Background and Mechanism

Cyclodextrin complexation represents a well-established approach for enhancing the solubility of poorly water-soluble compounds through the formation of inclusion complexes where the drug molecule is partially or completely encapsulated within the hydrophobic cavity of cyclodextrins. These cyclic oligosaccharides possess a unique structure with a hydrophilic exterior and hydrophobic interior, enabling them to form non-covalent complexes with appropriate guest molecules in solution [6]. Among various cyclodextrin derivatives, hydroxypropyl-β-cyclodextrin (HP-β-CD) has demonstrated exceptional solubilizing capacity for flavonoid-type compounds while exhibiting improved safety profile compared to parent β-cyclodextrin.

The complexation process is driven by the release of enthalpy-rich water molecules from the cyclodextrin cavity and the formation of van der Waals forces, hydrogen bonds, and hydrophobic interactions between the host and guest molecules. The stability of the resulting complex depends on the steric compatibility between the drug molecule and the cyclodextrin cavity, with optimal complexation occurring when the drug molecule or its hydrophobic portion fits snugly within the cyclodextrin interior [6]. For this compound, preliminary molecular docking studies should be conducted to assess the potential for complex formation and to guide the selection of the most appropriate cyclodextrin derivative.

Detailed Experimental Protocol

Materials: this compound, hydroxypropyl-β-cyclodextrin (HP-β-CD), distilled water, methanol (HPLC grade), membrane filters (0.45 μm), and standard laboratory equipment including an analytical balance, magnetic stirrer, sonicator, and UV-Vis spectrophotometer.

Phase Solubility Studies:

- Prepare a series of HP-β-CD solutions in distilled water with concentrations ranging from 0 to 10 mM (e.g., 0, 2, 4, 6, 8, 10 mM).

- Add excess this compound to each cyclodextrin solution (approximately 5 mg/mL) in 5 mL glass vials with tight-fitting caps.

- Place the vials in an isothermal shaker maintained at 25°C for 72 hours to reach equilibrium.

- After equilibration, centrifuge the samples at 3000 rpm for 15 minutes and filter the supernatant through 0.45 μm membrane filters.

- Analyze the drug concentration in each sample using a validated UV-Vis spectrophotometric method at the predetermined λmax for this compound.

- Construct the phase solubility diagram by plotting the concentration of dissolved drug against the concentration of HP-β-CD.

Inclusion Complex Preparation (Kneading Method):

- Accurately weigh this compound and HP-β-CD in a 1:1 molar ratio and mix thoroughly in a mortar.

- Add a small volume of hydroalcoholic solution (ethanol:water, 1:1 v/v) sufficient to obtain a homogeneous paste.

- Triturate the paste continuously for 45-60 minutes, maintaining the consistency by adding minimal solvent as needed.

- Dry the resulting complex in a hot air oven at 40°C for 24 hours until constant weight is achieved.

- Pass the dried mass through a sieve (#80 mesh) to obtain a uniform powder.

- Store the inclusion complex in airtight containers at controlled room temperature until further analysis.

Characterization Methods:

- FT-IR Spectroscopy: Analyze pure this compound, HP-β-CD, physical mixture, and inclusion complex using FT-IR to confirm complex formation through shifts or disappearance of characteristic peaks.

- X-ray Diffractometry: Perform XRD analysis to detect changes in crystallinity, with the appearance of amorphous patterns indicating successful complexation.

- Thermal Analysis: Conduct DSC studies to observe shifts in melting endotherms, confirming interactions between drug and cyclodextrin.

- Dissolution Testing: Evaluate dissolution profiles of pure drug and inclusion complex using USP Apparatus II in suitable dissolution media (e.g., pH 6.8 phosphate buffer), with sampling at predetermined time points for 90 minutes.

Table 2: Formulation Compositions for Cyclodextrin Inclusion Complexes

| Component | Formulation A | Formulation B | Formulation C | Formulation D |

|---|---|---|---|---|

| This compound (mg) | 50 | 50 | 50 | 50 |

| HP-β-CD (mg) | 250 | 375 | 500 | 625 |

| Molar Ratio (Drug:CD) | 1:1 | 1:1.5 | 1:2 | 1:2.5 |

| Water (mL) | 10 | 10 | 10 | 10 |

| Complexation Efficiency | To be determined | To be determined | To be determined | To be determined |

| Dissolution (%) at 90 min | To be determined | To be determined | To be determined | To be determined |

Protocol 2: Spontaneous Nanoemulsification

Background and Principles

Spontaneous nanoemulsification represents a practical and efficient method for formulating nanoemulsion-based drug delivery systems for poorly soluble compounds like this compound. This low-energy method relies on the intrinsic physicochemical properties of the system components and their ability to form fine oil-in-water droplets (20-200 nm) upon gentle mixing, without requiring high-energy input [1]. The technique offers numerous advantages including energy efficiency, scalability for industrial applications, enhanced drug loading capacity, and protection of sensitive compounds from degradation.

The spontaneous emulsification process is driven by the negative free energy of the system, which promotes the formation of small droplets with high surface area. When the components (oil, surfactant, co-surfactant, and aqueous phase) are mixed in specific ratios, the system moves toward equilibrium through the formation of nanoscale droplets, creating a thermodynamically stable or metastable dispersion [1]. For this compound, which likely possesses significant lipophilic character, nanoemulsion systems can effectively solubilize the compound within the oil phase while providing a large surface area for rapid dissolution upon aqueous dilution in the gastrointestinal tract.

Detailed Experimental Protocol

Materials: this compound, oils (e.g., Capryol 90, Labrafac Lipophile WL 1349, olive oil, sesame oil), surfactants (e.g., Tween 80, Cremophor EL), co-surfactants (e.g., PEG 400, propylene glycol, Transcutol P), distilled water, and standard laboratory equipment including analytical balance, magnetic stirrer, centrifuge, and UV-Vis spectrophotometer.

Solubility Assessment in Excipients:

- Place 2 mL of each selected oil, surfactant, and co-surfactant in separate 5 mL glass vials.

- Add excess this compound (approximately 50 mg) to each vial.

- Seal the vials and place them in an isothermal shaker maintained at 25°C for 72 hours.

- After equilibrium, centrifuge the samples at 3000 rpm for 15 minutes.

- Filter the supernatant through 0.45 μm membrane filters.

- Dilute the samples appropriately with methanol and determine the drug concentration using UV spectroscopy at the predetermined λmax.

- Select the oil, surfactant, and co-surfactant with the highest solubilizing capacity for this compound for further studies.

Construction of Pseudo-Ternary Phase Diagram:

- Combine the selected surfactant and co-surfactant (Smix) in different weight ratios (e.g., 1:1, 1:2, 2:1, 3:1).

- Mix the selected oil and Smix in various ratios (e.g., 1:9, 1:8, 1:7, 1:6, 1:5, 2:8, 1:3.5, 1:3, 3:7, 1:2, 4:6, 5:5, 6:4, 7:3, 8:2, 9:1) in different glass vials.

- Titrate each mixture dropwise with distilled water under moderate magnetic stirring.

- After each water addition, observe the mixture for clarity, flowability, and phase separation.

- Record the points at which phase transition occurs (turbid to clear or vice versa).

- Construct the pseudo-ternary phase diagrams using specialized software to identify the nanoemulsion region.

Nanoemulsion Preparation and Optimization:

- Based on the phase diagrams, select formulations with varying compositions from the nanoemulsion region.

- Dissolve this compound (dose equivalent) in the oil phase.

- Add the required quantity of surfactant and co-surfactant to the drug-containing oil phase.

- Mix the components thoroughly using a magnetic stirrer for 10-15 minutes.

- Add water gradually, drop by drop, with continuous stirring until a clear and transparent nanoemulsion is formed.

- Characterize the optimized nanoemulsion for droplet size, polydispersity index, zeta potential, viscosity, and in vitro drug release.

Figure 1: Experimental workflow for spontaneous nanoemulsification

Protocol 3: Solid Dispersion Systems

Background and Principles

Solid dispersion technology represents one of the most effective approaches for enhancing the dissolution rate and bioavailability of poorly water-soluble drugs like this compound. This technique involves the dispersion of one or more active ingredients in an inert hydrophilic carrier matrix in solid state, creating systems with improved wettability, reduced particle size, and conversion from crystalline to amorphous state [5]. The enhanced dissolution characteristics primarily result from the drug amorphization, which creates a higher energy state with greater thermodynamic activity compared to the crystalline form, and the improved wettability imparted by the hydrophilic carrier.

Various hydrophilic polymers have been successfully employed as carriers in solid dispersion systems, including polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), hydroxypropyl methylcellulose (HPMC), and copolymers such as pluronics. The selection of an appropriate carrier depends on multiple factors including the drug-carrier miscibility, glass transition temperature, molecular weight, and potential for specific interactions such as hydrogen bonding [5]. For this compound, preliminary screening should be conducted to identify compatible carriers that can maintain the drug in a stabilized amorphous form while providing adequate dissolution enhancement.

Detailed Experimental Protocol

Materials: this compound, hydrophilic carriers (PVP K30, PEG 6000, HPMC E5, Pluronic F127, etc.), organic solvents (methanol, ethanol, dichloromethane), and standard laboratory equipment including analytical balance, rotary evaporator, hot plate, desiccator, and dissolution apparatus.

Solid Dispersion Preparation (Solvent Evaporation Method):

- Accurately weigh this compound and the selected polymer in predetermined ratios (e.g., 1:1, 1:2, 1:3 drug-to-carrier ratio).

- Dissolve both components in a common solvent or solvent mixture (e.g., methanol, ethanol, or methanol-dichloromethane blend).

- Stir the solution using a magnetic stirrer for 30-60 minutes to ensure complete dissolution and homogeneous mixing.

- Evaporate the solvent under reduced pressure using a rotary evaporator at controlled temperature (40-45°C).

- Further dry the resulting solid mass in a vacuum desiccator for 24 hours to remove residual solvent.

- Pulverize the dried solid dispersion in a mortar and pass through a sieve (#80 mesh) to obtain a uniform powder.

- Store the solid dispersion in airtight containers at controlled room temperature until further analysis.

Solid Dispersion Preparation (Melting Method):

- Melt the carrier (e.g., PEG 6000) in a water bath maintained at approximately 70°C.

- Add the accurately weighed this compound to the molten carrier with continuous stirring.

- Maintain the temperature 10-20°C above the melting point of the carrier with constant stirring for 15-20 minutes.

- Rapidly cool the mixture in an ice bath with vigorous stirring to ensure solidification and prevent drug crystallization.

- Pulverize the solidified mass and pass through a sieve (#80 mesh) to obtain a uniform powder.

- Store the solid dispersion in airtight containers at controlled room temperature.

Characterization Methods:

- Drug Content Uniformity: Determine the drug content in solid dispersions by dissolving an accurately weighed quantity in suitable solvent and analyzing using a validated UV or HPLC method.

- Dissolution Studies: Conduct dissolution testing using USP Apparatus II in 900 mL of dissolution medium (e.g., pH 6.8 phosphate buffer) at 37±0.5°C with a paddle speed of 50 rpm. Withdraw samples at predetermined time intervals and analyze for drug content.

- Physical State Characterization: Perform DSC and PXRD studies to determine the physical state of the drug in solid dispersions and identify potential amorphous formation.

- FT-IR Spectroscopy: Conduct IR studies to investigate potential interactions between drug and polymer.

- Stability Studies: Evaluate the physical and chemical stability of solid dispersions under accelerated storage conditions (40±2°C/75±5% RH) for 3 months.

Table 3: Formulation Development for Solid Dispersions

| Formulation Parameter | Option A | Option B | Option C | Option D |

|---|---|---|---|---|

| Carrier Polymer | PVP K30 | PEG 6000 | HPMC E5 | Pluronic F127 |

| Drug:Carrier Ratio | 1:1 | 1:2 | 1:3 | 1:4 |

| Preparation Method | Solvent Evaporation | Melting | Solvent Evaporation | Solvent Evaporation |

| Drug Content (%) | To be determined | To be determined | To be determined | To be determined |

| Dissolution Efficiency (%) | To be determined | To be determined | To be determined | To be determined |

| Crystallinity (XRD) | To be determined | To be determined | To be determined | To be determined |

Advanced and Emerging Technologies

Machine Learning-Assisted Solubility Optimization

The application of artificial intelligence and machine learning (ML) approaches in pharmaceutical solubility enhancement represents a cutting-edge methodology that can significantly accelerate formulation development for challenging compounds like this compound. These computational techniques can predict solubility behavior under various conditions, optimize formulation parameters, and reduce experimental trial runs. Recent studies have demonstrated the successful application of AdaBoost algorithms combined with base models such as Linear Regression (LR), Decision Tree (DT), and Generalized Regression Neural Network (GRNN) for predicting drug solubility in supercritical fluid systems [7].

The implementation of machine learning in solubility enhancement typically involves several key steps: data collection and preprocessing, feature selection, model training and validation, and predictive optimization. For this compound, relevant input features might include molecular descriptors, physicochemical properties, formulation parameters, and process conditions. The output variable would typically be solubility or dissolution efficiency. These models can handle complex, non-linear relationships between formulation variables and solubility outcomes, providing valuable insights for optimizing development strategies [7].

Supercritical Fluid Technology

Supercritical fluid technology (SFT), particularly using carbon dioxide (CO2) as an environmentally benign solvent, offers an innovative approach for solubility enhancement and particle engineering of poorly soluble drugs. Supercritical fluids exhibit properties intermediate between liquids and gases, including liquid-like densities and gas-like diffusivities and viscosities, which contribute to their exceptional solubilization power and mass transfer capabilities [7]. The critical point of CO2 (Tc = 31.1°C, Pc = 73.8 bar) is easily achievable, making it particularly suitable for processing thermolabile compounds.

For this compound, supercritical fluid processes can be employed for various applications including nanoparticle production, inclusion complex formation, and preparation of solid dispersions. The rapid expansion of supercritical solutions (RESS) and supercritical antisolvent (SAS) precipitation techniques can produce drug particles with controlled size, narrow distribution, and modified crystal habits, ultimately enhancing dissolution characteristics. Moreover, the absence of organic solvent residues and the mild processing conditions make this technology particularly attractive for pharmaceutical applications [7].

Figure 2: Formulation selection and optimization workflow

Formulation Selection and Optimization Strategy

The selection of an appropriate solubility enhancement strategy for this compound should be guided by a systematic evaluation of multiple factors including drug properties, desired product characteristics, manufacturing feasibility, and regulatory considerations. A rational decision tree approach should be employed, beginning with a comprehensive characterization of the drug's physicochemical properties, followed by screening of potential technologies, and culminating in the selection and optimization of the most promising approach.

Key considerations in the selection process include the log P value of this compound, its melting point, crystallinity, stability, and potential for specific interactions with carriers. Additionally, the intended route of administration, dosage form, dose strength, and desired release profile must be considered. For immediate release oral dosage forms, cyclodextrin complexation or solid dispersions may be preferred, while for enhanced systemic absorption, nanoemulsions or self-emulsifying systems might be more appropriate [2]. The selected approach should not only provide adequate solubility enhancement but also ensure physical stability throughout the product shelf life and maintain biological performance under varying physiological conditions.

Table 4: Decision Matrix for Selection of Solubility Enhancement Strategy

| Evaluation Parameter | Cyclodextrin Complexation | Nanoemulsification | Solid Dispersion | Hydrogel Microparticles |

|---|---|---|---|---|

| Development Time | Medium | Short to Medium | Medium to Long | Long |

| Manufacturing Complexity | Low | Medium | Medium | High |

| Scalability | High | High | Medium | Medium |

| Regulatory Acceptance | High | Medium | High | Medium |

| Stability Profile | Good | Variable | Variable to Good | Good |

| Loading Capacity | Low to Medium | Medium to High | High | Medium |

| Cost Considerations | Medium | Low to Medium | Low to Medium | Medium to High |

| Applicability to this compound | To be evaluated | To be evaluated | To be evaluated | To be evaluated |

Conclusion and Future Perspectives

The development of effective solubility enhancement strategies for this compound represents a critical step in unlocking its full therapeutic potential. The protocols outlined in this document provide comprehensive guidance for systematic investigation of various approaches, from established techniques like cyclodextrin complexation and solid dispersions to emerging technologies such as spontaneous nanoemulsification and machine learning-assisted optimization. Each method offers distinct advantages and limitations, and the optimal strategy must be selected based on the specific characteristics of this compound and the desired product profile.

Future directions in solubility enhancement will likely involve the integration of computational prediction tools with high-throughput experimental screening to accelerate formulation development. Additionally, hybrid approaches that combine multiple technologies may offer synergistic benefits for particularly challenging compounds. The continuing advancement of nanotechnology-based delivery systems and the development of novel excipients with enhanced solubilizing capacity will further expand the arsenal available to formulation scientists. Through the systematic application of these protocols and continuous innovation in formulation science, the barriers posed by poor solubility can be effectively overcome, enabling the successful development of this compound as a viable therapeutic agent.

References

- 1. Spontaneous nanoemulsification for solubility ... [pmc.ncbi.nlm.nih.gov]

- 2. (PDF) A Systematic Review of Solubility Enhancement ... [academia.edu]

- 3. Drug design strategies that aim to improve the low ... [pubmed.ncbi.nlm.nih.gov]

- 4. Development of β-cyclodextrin-based hydrogel ... [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive Evaluation of Solubility Enhancement ... [rjptonline.org]

- 6. O-(2-Hydroxypropyl)-β-Cyclodextrin: A Joint Experimental ... [pubmed.ncbi.nlm.nih.gov]

- 7. Solubility enhancement of decitabine as anticancer drug via ... [arabjchem.org]

Comprehensive Application Notes and Protocols: Synthesis and Semi-Synthesis of Cinnatriacetin B Derivatives

Introduction and Background

Cinnatriacetin B represents a class of triacetylene derivatives initially isolated from the fruiting bodies of the mushroom Fistulina hepatica, commonly known as the beefsteak fungus. These compounds have attracted significant attention in natural product research and drug discovery due to their pronounced antibacterial properties, particularly against Gram-positive bacterial strains. The unique structural framework of this compound, characterized by its triacetylene backbone and functionalized side chains, provides an excellent foundation for chemical modification to enhance pharmacological properties. The development of efficient synthetic routes to this compound derivatives addresses a critical need in antimicrobial research, where resistance to existing treatments continues to escalate, necessitating new chemical entities with novel mechanisms of action.

The primary objective of this research program focuses on establishing robust synthetic methodologies for this compound derivatives through both semi-synthetic and full synthetic approaches. These protocols aim to enable systematic structure-activity relationship studies by introducing strategic modifications to the core scaffold while preserving or enhancing the inherent biological activity. Additional goals include improving compound stability through structural optimization, enhancing bioavailability parameters through rational molecular design, and expanding the spectrum of biological activity beyond the established antibacterial effects. The application notes presented herein provide comprehensive experimental protocols for the synthesis, characterization, and biological evaluation of this compound derivatives, offering researchers in the field of medicinal chemistry a solid foundation for further investigation and development of these promising natural product derivatives.

Natural Source and Isolation

Original Source and Identification

This compound was first identified as a secondary metabolite produced by the basidiomycete fungus Fistulina hepatica, which is commonly referred to as the beefsteak fungus or ox tongue due to its distinctive appearance resembling raw beef. This mushroom species is classified within the Fistulinaceae family and is known for its preference for growing on old oaks or chestnuts. The initial discovery and characterization of Cinnatriacetins A and B were reported in the Journal of Antibiotics in 1999, where researchers isolated these novel triacetylene derivatives from the fruiting bodies of the fungus and demonstrated their specific antibacterial activity against Gram-positive bacteria [1]. The compound continues to be of interest in natural product screening programs, with specialized culture collections such as the Komarov Botanical Institute Basidiomycetes Culture Collection maintaining fungal strains that produce antibacterial compounds, though specific activity data for this compound remains limited in publicly available scientific literature [2] [3].

Extraction and Initial Isolation

The standard isolation protocol for this compound begins with the careful collection of fresh fruiting bodies of Fistulina hepatica, which should be properly identified by an experienced mycologist. The following steps outline the recommended extraction procedure:

- Sample Preparation: Fresh fungal material should be cleaned of debris and rapidly frozen using liquid nitrogen to preserve chemical integrity. The frozen material is then lyophilized to remove water content and subsequently ground to a fine powder using a laboratory-grade mill.

- Solvent Extraction: The powdered fungal material undergoes exhaustive extraction using a sequential solvent system of increasing polarity, typically beginning with hexane or petroleum ether to remove non-polar constituents, followed by dichloromethane or chloroform, and finally with methanol or ethanol-water mixtures.

- Concentration and Partitioning: The active dichloromethane fraction is concentrated under reduced pressure at temperatures not exceeding 40°C to obtain a crude extract. This material is then subjected to liquid-liquid partitioning between ethyl acetate and water to further fractionate the components.

- Chromatographic Purification: The ethyl acetate-soluble fraction undergoes column chromatography over silica gel with a gradient elution system of hexane-ethyl acetate or chloroform-methanol. Further purification steps may include size exclusion chromatography or preparative thin-layer chromatography to isolate pure this compound.

The identity of the isolated compound should be confirmed through spectroscopic methods including NMR (¹H and ¹³C), mass spectrometry, and comparison with published data [1]. The typical yield of this compound from fresh fungal material is approximately 0.5-1.2% of the dry weight of the fruiting bodies, though this can vary significantly based on fungal age, collection location, and seasonality.

Synthetic Strategies for this compound Derivatives

Semi-synthetic Approaches

Semi-synthetic modification of naturally isolated this compound provides the most direct access to analog libraries for structure-activity relationship studies. The core strategy involves protecting group chemistry to selectively mask reactive functionalities while introducing modifications at specific molecular positions. The native this compound structure contains multiple sites amenable to chemical modification, including hydroxyl groups, the triacetylene system, and various carbon side chains. A particularly valuable approach adapted from similar natural product derivatization involves the use of t-butyldimethylsilyl chloride for selective protection of primary hydroxyl groups, followed by functionalization of secondary hydroxyl groups through acylation or alkylation reactions [4].

The following workflow illustrates a generalized semi-synthetic approach for this compound derivative synthesis:

For the introduction of cinnamic acid derivatives, which have demonstrated enhanced biological activity in related natural product hybrids, coupling reactions can be performed using carbodiimide reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in the presence of catalytic DMAP (4-dimethylaminopyridine) [5]. This method is particularly valuable for creating ester or amide linkages between this compound and cinnamic acid derivatives. The resulting hybrids may exhibit overadditive effects in biological systems, as demonstrated in studies with flavonoid-cinnamic acid hybrids that showed enhanced neuroprotective activity compared to the parent compounds [5]. After functionalization, careful deprotection using tetra-n-butylammonium fluoride in acetic acid efficiently removes the silyl protecting groups to yield the desired semi-synthetic derivatives.

Full Synthesis Approaches

The complete chemical synthesis of this compound and its analogs represents a significant challenge due to the compound's complex triacetylene structure and multiple stereocenters. While a full synthetic route to this compound has not been extensively documented in the available literature, strategies can be adapted from the synthesis of structurally similar natural products. The key retrosynthetic disconnections should focus on sequential assembly of the triacetylene moiety through Cadiot-Chodkiewicz or similar cross-coupling reactions, which allow for controlled construction of polyyne systems. These reactions typically involve coupling of a terminal alkyne with a bromo-or iodoalkyne in the presence of a copper catalyst and amine base.

The synthetic sequence should begin with preparation of appropriately functionalized building blocks containing protected hydroxyl groups and the necessary carbon chains for later elaboration. The critical steps in this process include:

- Building Block Preparation: Synthesis of fragments containing protected hydroxyl groups, pre-installed stereochemistry, and appropriate terminal alkynes or haloalkynes for coupling.

- Triacetylene Assembly: Sequential Cadiot-Chodkiewicz couplings to construct the conjugated triyne system under controlled conditions to prevent polymerization or decomposition.

- Fragment Coupling: Joining the triacetylene core with side chain components through nucleophilic substitution, Wittig reactions, or other carbon-carbon bond forming reactions.

- Global Deprotection and Functionalization: Final deprotection steps and introduction of specific functional groups such as acetate esters or other acyl derivatives.

Throughout the synthesis, protective group strategy is paramount, with preference given to groups that are orthogonal and stable under the reaction conditions required for alkyne coupling. Benzyl ethers, acetals, and silyl ethers offer compatible protection for hydroxyl groups during the various synthetic transformations. The final stages should include careful purification through column chromatography and crystallization to obtain synthetic this compound derivatives of high purity suitable for biological evaluation.

Biological Evaluation and Activity Assessment

Antibacterial Activity Screening

The primary biological activity associated with this compound is its antibacterial effect against Gram-positive bacteria, as established in the original isolation study [1]. To evaluate the potential enhancement or expansion of this activity in newly synthesized derivatives, standardized antibacterial screening protocols should be implemented. The minimum inhibitory concentration assay provides quantitative data on antibacterial potency and allows for comparison between different derivatives and standard antibiotics.

Table 1: Standardized Antibacterial Screening Protocol for this compound Derivatives

| Parameter | Specification | Quality Control |

|---|---|---|

| Test Strains | Gram-positive: S. aureus (ATCC 29213), B. subtilis (ATCC 6633) Gram-negative: E. coli (ATCC 25922) | ATCC reference strains with known antibiotic susceptibility |

| Inoculum Preparation | Direct colony suspension method in saline, adjusted to 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL) | Turbidity verification with spectrophotometer at 625 nm |

| Compound Dilution | Two-fold serial dilution in appropriate solvent (DMSO ≤1%) in Mueller-Hinton broth | Positive (vancomycin) and negative (solvent) controls included |

| Inoculation and Incubation | 96-well plates, final inoculum ~5 × 10⁵ CFU/mL, 35±2°C for 16-20 hours | Sterility control (medium only) and growth control (inoculated medium) |

| Endpoint Determination | Visual inspection of turbidity or absorbance measurement at 600 nm | MIC defined as lowest concentration showing no visible growth |

For derivatives showing promising activity in initial screening (MIC ≤ 8 μg/mL), additional evaluations should include time-kill kinetics studies to determine whether the effect is bacteriostatic or bactericidal, along with cytotoxicity assessment against mammalian cell lines to establish preliminary selectivity indices. Furthermore, specialized assays can be implemented to detect potential inhibition of bacterial biofilm formation, which represents an important virulence factor in many persistent infections.

Neuroprotective Activity Evaluation

Recent research on natural product hybrids containing structural elements similar to this compound has revealed unexpected neuroprotective properties in models of neurodegenerative diseases [5]. Specifically, flavonoid-cinnamic acid amide hybrids have demonstrated significant activity in phenotypic screening assays relevant to Alzheimer's disease, including protection against oxytosis, ferroptosis, and ATP depletion [5]. These findings suggest that this compound derivatives, particularly those incorporating cinnamic acid moieties, may exhibit similar neuroprotective effects and warrant evaluation in relevant models.

The following workflow illustrates the key assays for evaluating neuroprotective activity:

References

- 1. Cinnatriacetins A and B, New Antibacterial Triacetylene ... [pubmed.ncbi.nlm.nih.gov]

- 2. The Conservation and Study of Macromycetes in the Komarov ... [pmc.ncbi.nlm.nih.gov]

- 3. CAS No. 244277-15-4 [medchemexpress.com]

- 4. Synthesis of Cucurbitacin B Derivatives as Potential Anti- ... [mdpi.com]

- 5. Synthesis and Biological Evaluation of Flavonoid‐Cinnamic ... [pmc.ncbi.nlm.nih.gov]

Cinnatriacetin B in vitro antibacterial assay protocols

In Vitro Antibacterial Assay: A Generalized Workflow

The diagram below outlines the core workflow for conducting in vitro antibacterial assays, from sample preparation to data analysis [1] [2].

Detailed Experimental Protocols

The following sections break down the key steps from the workflow, with specific methodologies you can follow [2] [3].

Sample and Bacterial Preparation

- Compound Dissolution: Prepare a stock solution of Cinnatriacetin B at a high concentration (e.g., 10 mg/mL). Dimethyl sulfoxide (DMSO) is a commonly used solvent for lipophilic compounds, but its final concentration in the assay should typically not exceed 1% (v/v) to avoid antibacterial effects on its own [2] [3]. Methanol is another suitable organic solvent [2].

- Bacterial Culture: Inoculate a single colony of the target pathogen (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) into a liquid broth such as Luria Bertani (LB) or Mueller-Hinton Broth (MHB). Incubate at 37°C with shaking until the culture reaches the mid-logarithmic growth phase [1]. Standardize the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard, which approximates (1 \times 10^8) Colony Forming Units per mL (CFU/mL) [3].

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

- Broth Microdilution Method: This is a standard, quantitative method [3].

- Dilution Series: In a sterile 96-well plate, perform two-fold serial dilutions of the this compound stock solution in the appropriate broth. A typical range might be from 1000 µg/mL down to a few µg/mL.

- Inoculation: Add the standardized bacterial suspension to each well, achieving a final inoculum of approximately (5 \times 10^5) CFU/mL.

- Controls: Include essential controls:

- Growth Control: Broth + bacteria (no compound).

- Sterility Control: Broth only (no bacteria, no compound).

- Solvent Control: Broth + bacteria + solvent (e.g., DMSO) at the highest concentration used.

- Positive Control: Broth + bacteria + a known antibiotic (e.g., Amoxicillin).

- Incubation: Cover the plate and incubate at 37°C for 16-20 hours [3].

Determining Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of a compound that kills 99.9% of the initial bacterial inoculum.

- Sub-culturing: After reading the MIC, take a small volume (e.g., 10 µL) from each well that showed no visible growth and from the growth control well. Spread this onto a fresh, solid agar plate (e.g., Mueller-Hinton Agar).

- Incubation and Counting: Incubate these plates at 37°C for 18-24 hours. After incubation, count the colonies that have grown. The MBC is the lowest concentration from which 99.9% of the bacteria have been killed, typically allowing no more than a few colonies to grow [3].

Key Experimental Parameters from Literature

The tables below summarize critical parameters and quantitative data from recent studies on similar natural products, which can serve as a reference for your experimental design.

Table 1: Reference Solvent Systems for Plant Extract Preparation [2]

| Solvent | Key Advantages | Considerations for this compound |

|---|---|---|

| Methanol | High extraction yield for phenolics & flavonoids; shown to have strong antibacterial activity in studies. | A good first-choice solvent for initial screening. |

| Ethanol | Generally recognized as safe (GRAS); good extractability. | Suitable for studies with potential therapeutic applications. |

| Aqueous | Non-toxic; models traditional preparations. | Likely less effective for a lipophilic compound like this compound. |

| Dimethyl Sulfoxide (DMSO) | Excellent solubility for many organic compounds. | Must use low final concentration (<1%) in assays to avoid toxicity [3]. |

Table 2: Reported Antibacterial Activity of Cinnamic Acid Derivatives [3]

| Compound Name | Test Organism | Minimum Inhibitory Concentration (MIC) | Key Finding / Mechanism Insight |

|---|---|---|---|

| Butyl Cinnamate | Candida albicans | 626.62 µM | Most potent antifungal derivative in the study; acted via ergosterol binding & cell wall damage. |

| Ethyl Cinnamate | Candida albicans | 726.36 µM | Demonstrated significant antifungal activity. |

| Compound 18 (Isopropylbenzyl amine derivative) | Staphylococcus aureus | 458.15 µM | Most potent antibacterial derivative; showed additive effect with Amoxicillin. |

Research Strategy for this compound

Given the absence of specific data, here is a strategic path forward for your research:

- Start with Broad Screening: Begin by testing this compound against a panel of standard reference strains, including both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli, P. aeruginosa) bacteria. Gram-negative bacteria are often more resistant due to their outer membrane [1] [3].

- Establish a Dose-Response: Use the broth microdilution method to determine the exact MIC and MBC values, which are the foundational metrics for evaluating potency [3].

- Investigate Mechanisms: Once antibacterial activity is confirmed, you can explore its mechanism. This may involve studies on cell membrane integrity (e.g., using propidium iodide staining), efflux pump inhibition, or molecular docking simulations to predict protein targets, as performed for other cinnamic acid derivatives [3].

References

Metabolomic Profiling for Detecting Cinnatriacetin B: Comprehensive Application Notes and Experimental Protocols

Introduction to Metabolomic Profiling for Natural Product Detection

Metabolomic profiling has emerged as a powerful analytical approach for detecting, identifying, and quantifying small molecule metabolites in biological systems, making it particularly suitable for investigating natural products like Cinnatriacetin B. As a tricin derivative, this compound represents a class of specialized metabolites with potential bioactivities that warrant comprehensive characterization. The application of advanced mass spectrometry technologies coupled with sophisticated separation techniques enables researchers to detect these compounds even at low abundance in complex matrices. Modern metabolomics offers two primary approaches: untargeted analysis for comprehensive metabolite detection and targeted methods for precise quantification of specific compounds of interest, with the latter being particularly appropriate for focused investigation of this compound and its metabolic derivatives.

The significance of developing validated metabolomic protocols for this compound lies in the compound's potential pharmaceutical applications and the need to understand its metabolic fate in biological systems. Unlike genomics and proteomics, metabolomics provides the most direct reflection of biological system activity by measuring the end-products of cellular processes, offering insights into both the compound's stability and its effects on metabolic pathways. Through the protocols outlined in this document, researchers can establish standardized methods for this compound detection across different laboratory settings, enabling comparative analyses and facilitating the compound's development as a potential therapeutic agent. The structured approach presented here integrates quality control measures, method validation parameters, and data analysis frameworks essential for generating reliable, reproducible scientific data.

Analytical Instrumentation and Platform Configuration

Liquid Chromatography-Mass Spectrometry Platform Specifications

The analysis of this compound requires a sophisticated UPLC-MS/MS platform to achieve the necessary separation efficiency, detection sensitivity, and structural elucidation capabilities. The recommended system configuration consists of an ultra-high performance liquid chromatography system coupled to a triple quadrupole mass spectrometer for targeted analysis, with an additional high-resolution mass spectrometer (such as Q-TOF or Orbitrap) for untargeted metabolite identification. This dual approach ensures both precise quantification and comprehensive metabolite profiling, which is essential for studying this compound and its potential metabolites in biological systems.

Chromatographic separation should be performed using a reversed-phase column, with C18 stationary phases being the most suitable for the moderate polarity expected of this compound [1]. The mobile phase should consist of water or aqueous buffers with additives such as ammonium formate or acetate, combined with organic modifiers like acetonitrile or methanol in a gradient elution program. Based on similar phytochemical analyses, acid modifiers (0.1% formic acid) typically enhance ionization efficiency in positive ESI mode, which is likely optimal for this compound detection. The system should maintain column temperatures between 35-45°C and utilize flow rates of 0.3-0.4 mL/min to achieve optimal separation efficiency while maintaining compatibility with MS detection.

Table 1: Recommended UPLC-MS/MS Instrument Parameters for this compound Analysis

| Parameter | Configuration | Alternative Options |

|---|---|---|

| Column Type | C18, 1.7 µm, 2.1 × 100 mm | HSS T3, C8, or phenyl-hexyl |

| Mobile Phase A | Water with 0.1% formic acid | 5-10 mM ammonium acetate/formate |

| Mobile Phase B | Acetonitrile with 0.1% formic acid | Methanol with 0.1% formic acid |

| Gradient Program | 5-95% B over 10-15 min | Adjust based on retention time |

| Column Temperature | 40°C | 35-45°C range |

| Flow Rate | 0.3 mL/min | 0.2-0.4 mL/min |

| Injection Volume | 2-5 µL | 1-10 µL (depending on sensitivity needs) |

| Ionization Mode | ESI Positive | ESI Negative (verify for this compound) |

| MS Resolution | ≥30,000 (for HRMS) | ≥20,000 acceptable for screening |

Mass Spectrometer Configuration and Detection Parameters

Mass spectrometric detection should be configured to maximize sensitivity and specificity for this compound detection. For targeted quantification, a triple quadrupole instrument operating in Multiple Reaction Monitoring mode provides the highest sensitivity and reproducibility. Preliminary infusion experiments should be conducted to determine optimal precursor and product ions, with a minimum of two MRM transitions recommended for confident identification – one quantifier and one qualifier transition. For untargeted profiling, high-resolution mass spectrometry with data-dependent acquisition enables comprehensive detection of this compound along with potential metabolites and related compounds in the sample.

The ionization source parameters should be optimized for this compound's specific chemical properties, though general starting points include: capillary voltage of 3.0 kV (positive mode) or 2.5 kV (negative mode), source temperature of 150°C, desolvation temperature of 350-500°C, cone gas flow of 50-100 L/hour, and desolvation gas flow of 800-1000 L/hour. Collision energies should be optimized for each transition, typically ranging from 10-40 eV for small molecules. Data should be acquired with a mass resolution of at least 30,000 (for HRMS) and mass accuracy within 5 ppm to enable confident formula assignment and identification of potential metabolites.

Table 2: Mass Spectrometry Detection Modes for this compound Analysis

| Analysis Type | MS Platform | Acquisition Mode | Key Parameters | Application Purpose |

|---|---|---|---|---|

| Targeted Quantification | Triple Quadrupole | MRM | Dwell time 20-50 ms, 2 MRM transitions | Precise quantification in biological matrices |

| Metabolite Screening | Q-TOF or Orbitrap | DDA MS/MS | Resolution ≥30,000, mass accuracy <5 ppm | Identification of metabolites and degradation products |